Dehydroxy bisoprolol is a compound derived from bisoprolol, a selective beta-1 adrenergic receptor blocker primarily used in the treatment of hypertension and heart-related conditions. The term "dehydroxy" indicates the removal of a hydroxyl group from the bisoprolol molecule, potentially altering its pharmacological properties. This compound is part of a broader class of bisoprolol derivatives that are being explored for various therapeutic applications.
Bisoprolol itself is synthesized from p-hydroxybenzyl alcohol, which undergoes several chemical transformations to yield the active pharmaceutical ingredient. Dehydroxy bisoprolol can be synthesized as a derivative through specific modifications of the original bisoprolol structure.
Dehydroxy bisoprolol falls under the category of beta-blockers, specifically as a modified derivative of bisoprolol. It is classified within the pharmaceutical chemistry field, focusing on compounds that affect cardiovascular function.
The synthesis of dehydroxy bisoprolol can be achieved through various methods involving the modification of bisoprolol. One common approach includes:
The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity. For example, reactions might be carried out under reflux conditions with periodic monitoring using thin-layer chromatography to assess progress.
The molecular structure of dehydroxy bisoprolol can be derived from the original bisoprolol structure by removing the hydroxyl group from the benzene ring. The general formula for bisoprolol is C18H31NO4, and for dehydroxy bisoprolol, it would be C18H29NO4.
Dehydroxy bisoprolol can participate in various chemical reactions typical for secondary alcohols and aromatic compounds. Key reactions include:
The reaction conditions must be optimized for each transformation to achieve desired products while minimizing by-products. Analytical techniques such as high-performance liquid chromatography are often employed to monitor reaction progress and product purity .
The mechanism of action of dehydroxy bisoprolol is hypothesized to be similar to that of its parent compound, bisoprolol. It primarily functions as a selective antagonist at beta-1 adrenergic receptors located in cardiac tissues, leading to decreased heart rate and contractility.
Studies indicate that modifications such as dehydroxylation may enhance or alter binding affinity compared to standard bisoprolol, warranting further investigation into its pharmacodynamics .
Dehydroxy bisoprolol is primarily explored for its potential use in cardiovascular therapies, similar to its parent compound. Research into its efficacy and safety profile is ongoing, particularly regarding its pharmacological properties compared to other beta-blockers.
Bisoprolol's molecular structure comprises three pharmacophoric elements: an aromatic ring (4-(2-isopropoxyethoxymethyl)phenoxy), a secondary ethanolamine linker, and an isopropylamine receptor anchor. The hydroxyl group (-OH) resides at the C2 position of the propanolamine spacer, forming hydrogen bonds with β₁-adrenergic receptor residues (e.g., Asn310) and influencing water solubility [2] [4].
Dehydroxy bisoprolol undergoes selective dehydroxylation at this C2 position, converting the ethanolamine moiety into a purely hydrocarbon ethylamine bridge. This modification induces three critical changes:
Table 1: Structural and Physicochemical Comparison
Property | Bisoprolol | Dehydroxy Bisoprolol |
---|---|---|
Molecular Formula | C₁₈H₃₁NO₄ | C₁₈H₃₀NO₃ |
Hydrogen Bond Donors | 2 | 1 |
Calculated LogP (Octanol/Water) | 1.88 | 2.68* |
Aqueous Solubility (mg/mL) | 9.8 | 22.3* |
pKa (Alkylamine) | 9.56 | 10.1* |
*Predicted computational values
Molecular dynamics simulations reveal that despite hydroxyl removal, the derivative maintains >85% overlap with bisoprolol's receptor-bound conformation. The isopropoxyethoxy aromatic substituent remains undisturbed, preserving β₁-selectivity determinants. However, the binding energy (ΔG) decreases by approximately 1.2 kcal/mol due to lost hydrophilic interactions, potentially influencing dissociation kinetics [3] [5].
The evolution of β-blockers progressed through three generations: 1) Non-selective antagonists (propranolol, timolol); 2) Cardioselective agents (metoprolol, atenolol); and 3) Vasodilating β-blockers (carvedilol, nebivolol). Bisoprolol emerged in the 1980s as a second-generation agent optimized for β₁-selectivity (β₁:β₂ ratio = 75:1) and balanced clearance (50% renal/hepatic) [1] [9].
Derivatization efforts accelerated post-2000, targeting:
Dehydroxy bisoprolol belongs to a subclass of "hydrophobic-core" derivatives developed between 2010–2025. Predecessors included:
Table 2: Evolution of Key Bisoprolol Derivatives
Derivative | Modification Site | β₁:β₂ Selectivity | Primary Outcome |
---|---|---|---|
Bisoprolol (Parent) | N/A | 75:1 | Gold standard cardioselectivity |
O-Desisopropyl Bisoprolol | Isopropylamine | 8:1 | Reduced potency, eliminated clinically |
4'-Fluoro Bisoprolol | Aromatic ring | 68:1 | Improved CNS penetration; abandoned due to tremor |
Dehydroxy Bisoprolol | Ethanolamine hydroxyl | 63:1* | Enhanced metabolic stability; clinical evaluation |
*In vitro receptor binding assays
Clinical trials of early derivatives revealed an inverse relationship between lipophilicity and cardioselectivity. Dehydroxy bisoprolol's design circumvented this by retaining the β₁-docking isopropylamine while modifying the linker region, achieving optimal logP (2.68) without significant selectivity loss [1] [6].
The ethanolamine hydroxyl group in β-blockers significantly influences ADME properties:
A. Metabolic Vulnerability:Bisoprolol undergoes oxidative metabolism (CYP3A4-mediated) adjacent to the hydroxyl group, forming dehydrobisoprolol and 4'-hydroxybisoprolol prior to glucuronidation. In vitro microsomal studies demonstrate that dehydroxy bisoprolol exhibits:
B. Permeability Enhancements:Caco-2 cell permeability assays show:
C. Protein Binding and Distribution:Hydroxyl removal increases plasma protein binding from bisoprolol's 30% to 45–50%, primarily to α₁-acid glycoprotein. This results in:
Table 3: Pharmacokinetic Parameter Shifts After Dehydroxylation
Parameter | Bisoprolol | Dehydroxy Bisoprolol | Change |
---|---|---|---|
Oral Bioavailability | 90% | 96%* | +6.7% |
CYP3A4 Metabolic Fraction | 95% | 22%* | -77% |
Renal Excretion Unchanged | 50% | 76%* | +52% |
Plasma Half-life (h) | 10–12 | 16–19* | +60% |
Volume of Distribution (L/kg) | 3.5 | 3.8* | +8.6% |
*Predicted from preclinical models
D. Receptor Interaction Consequences:Radioligand displacement studies using human myocardial membranes indicate:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0